molecular formula C21H25N3 B093719 2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole CAS No. 16566-74-8

2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

Cat. No.: B093719
CAS No.: 16566-74-8
M. Wt: 319.4 g/mol
InChI Key: VSKCOHCUZXDNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of tetrahydro-1H-pyrido[4,3-b]indoles, which are known for their diverse biological activities, including anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of alkyl or aralkyl groups and sulfonyl groups, which are considered pharmacophores in some antitumor drugs . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyridoindole core.

Scientific Research Applications

2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which contribute to its potent biological activities.

Properties

CAS No.

16566-74-8

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C21H25N3/c1-2-13-23-14-10-21-19(16-23)18-5-3-4-6-20(18)24(21)15-9-17-7-11-22-12-8-17/h3-8,11-12H,2,9-10,13-16H2,1H3

InChI Key

VSKCOHCUZXDNBP-UHFFFAOYSA-N

SMILES

CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4

Canonical SMILES

CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4

Key on ui other cas no.

16566-74-8

Synonyms

2,3,4,5-Tetrahydro-2-propyl-5-[2-(4-pyridyl)ethyl]-1H-pyrido[4,3-b]indole

Origin of Product

United States

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